BBB Penetration: Metabolite vs. Parent
The blood-brain barrier permeability of the parent 5-HT2A antagonist MDL 100,907 is more than four times greater than that of its active metabolite, MDL 105,725, as determined in rats [1]. This direct head-to-head in vivo study using microdialysis sampling in the medial prefrontal cortex shows that while both compounds are active, the metabolite achieves substantially lower brain extracellular fluid concentrations, making it a less CNS-penetrant option [1].
| Evidence Dimension | BBB Permeability (brain to plasma ratio) |
|---|---|
| Target Compound Data | Relative permeability = 1x (baseline) |
| Comparator Or Baseline | MDL 100,907 (relative permeability >4x) |
| Quantified Difference | MDL 100,907 permeability is >4-fold higher than MDL 105,725 |
| Conditions | In vivo microdialysis in rat medial prefrontal cortex following i.v. and oral administration of MDL 100,907 |
Why This Matters
This quantifies a fundamental pharmacokinetic difference, proving the metabolite is not a brain-penetrant surrogate for the parent and is instead a superior choice for investigations requiring peripheral action or for use as a precursor for radiolabeling.
- [1] Scott, D. O., & Heath, T. G. (1998). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat. Journal of Pharmaceutical and Biomedical Analysis, 17(1), 17-25. View Source
